![molecular formula C16H17N3O4 B5888875 N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5888875.png)
N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide
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Overview
Description
N-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide, commonly referred to as MPPA, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential therapeutic applications. MPPA is a pyridinecarboximidamide derivative and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of MPPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, MPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which are known to contribute to the inflammatory response.
Biochemical and Physiological Effects:
MPPA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to have antioxidant properties and to inhibit the growth of cancer cells in vitro. Additionally, MPPA has been shown to have a protective effect on the liver and to improve glucose tolerance in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using MPPA in lab experiments is its relatively low toxicity. Additionally, MPPA is stable under a variety of conditions, making it easy to handle and store. However, one limitation of using MPPA in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several potential future directions for research on MPPA. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further investigation into its potential use in cancer treatment is warranted. Finally, there is potential for MPPA to be used in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of MPPA involves a multi-step process that includes the reaction of 2-pyridinecarboximidamide with 4-methoxyphenyl acetic acid, followed by the reaction of the resulting product with thionyl chloride. The final step involves the reaction of the intermediate product with 2-(4-methoxyphenoxy)propanoic acid. The yield of MPPA is typically around 60%.
Scientific Research Applications
MPPA has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, MPPA has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-11(22-13-8-6-12(21-2)7-9-13)16(20)23-19-15(17)14-5-3-4-10-18-14/h3-11H,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNYUGRUNXZGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=CC=N1)N)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=CC=N1)\N)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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